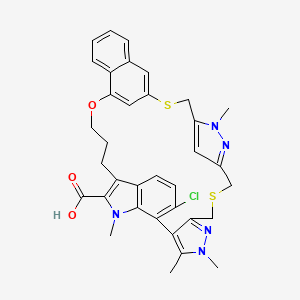

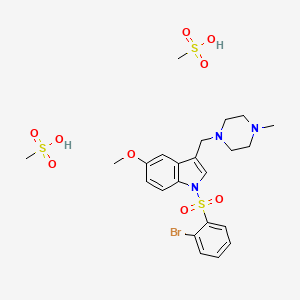

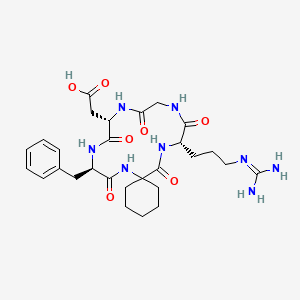

![molecular formula C16H23NO15 B1649389 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid CAS No. 69815-49-2](/img/no-structure.png)

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid (hereafter referred to as 4-Amino-1-hydroxyethylbenzene-1,2-diol;2,3-dihydroxybutanedioic acid), is an organic compound that has been studied for its potential applications in scientific research. This compound has been found to be of interest due to its unique structure and properties.

科学的研究の応用

X-ray Crystallography and Stereochemistry

The structural determination and stereochemical analysis of components similar to "4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol" have been crucial in the field of X-ray crystallography. For instance, the X-ray structure determination of related amino acids has provided insights into their stereochemistry, essential for understanding molecular interactions and reactivity (Nakamura et al., 1976).

Advanced Oxidation Processes

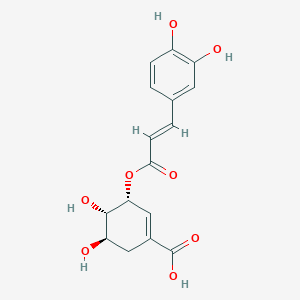

The oxidation chemistry and degradation pathways of compounds featuring similar functional groups have been extensively studied. Research on the advanced oxidation of paracetamol, a molecule containing similar moieties, has unveiled hydroxylation/degradation pathways and identified various nitrogenous and non-nitrogenous breakdown products (Vogna et al., 2002).

Biological Production of Malic Acid

The "2,3-dihydroxybutanedioic acid" part of the compound is structurally related to malic acid, which has seen increased interest due to its wide usage across food, chemicals, and pharmaceutical industries. The biological production of malic acid through fermentation and metabolic engineering highlights the potential of biotechnological applications in producing industrially important chemicals (Dai et al., 2018).

Dendrimer Synthesis

The synthesis of multifunctional dendrimers involves the use of monomers with various functional groups. Research into creating new types of C-branched monomers for dendrimer construction underscores the compound's relevance in developing complex molecular architectures with potential applications in drug delivery, catalysis, and material science (Newkome et al., 2003).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid involves the conversion of 2-nitrophenol to 2-amino-4-nitrophenol, followed by reduction to 4-aminophenol. The 4-aminophenol is then reacted with glyoxylic acid to form 4-(2-hydroxy-1-oxoethyl)phenol, which is subsequently reduced to 4-[(1R)-2-amino-1-hydroxyethyl]phenol. The final step involves the reaction of 4-[(1R)-2-amino-1-hydroxyethyl]phenol with 2,3-dihydroxybutanedioic acid to form the desired compound.", "Starting Materials": [ "2-nitrophenol", "sodium borohydride", "glyoxylic acid", "sodium cyanoborohydride", "2,3-dihydroxybutanedioic acid" ], "Reaction": [ "2-nitrophenol is reduced to 2-amino-4-nitrophenol using sodium borohydride", "2-amino-4-nitrophenol is reduced to 4-aminophenol using sodium borohydride", "4-aminophenol is reacted with glyoxylic acid to form 4-(2-hydroxy-1-oxoethyl)phenol using sodium cyanoborohydride as a reducing agent", "4-(2-hydroxy-1-oxoethyl)phenol is reduced to 4-[(1R)-2-amino-1-hydroxyethyl]phenol using sodium borohydride", "4-[(1R)-2-amino-1-hydroxyethyl]phenol is reacted with 2,3-dihydroxybutanedioic acid to form 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid" ] } | |

CAS番号 |

69815-49-2 |

製品名 |

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid |

分子式 |

C16H23NO15 |

分子量 |

469.35 g/mol |

IUPAC名 |

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C8H11NO3.2C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;2*5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;2*1-2,5-6H,(H,7,8)(H,9,10)/t8-;;/m0../s1 |

InChIキー |

ACFZEFCGESJKJH-JZGIKJSDSA-N |

異性体SMILES |

C1=CC(=C(C=C1[C@H](CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

正規SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

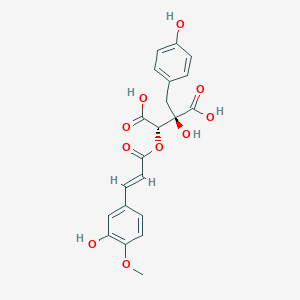

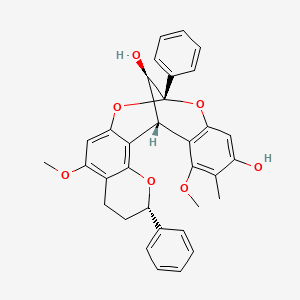

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)

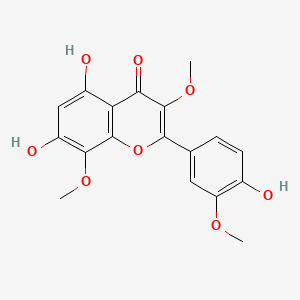

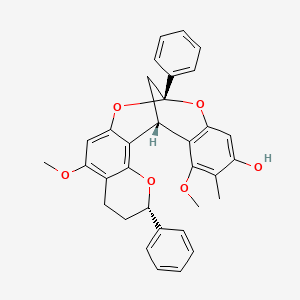

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)

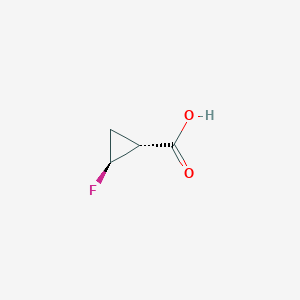

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649326.png)